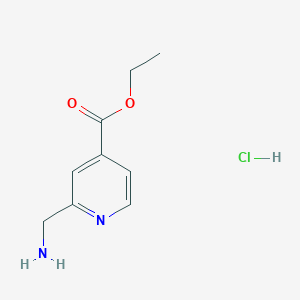
Ácido 2,5-bis(metoximetil)-1,4-fenilendiborónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 2,5-bis(methoxymethyl)furan (BMMF), has been studied. BMMF can be produced from 2,5-bis(hydroxymethyl)furan (BHMF), 5-hydroxymethylfurfural (HMF), or fructose . The reaction of 2,5-bis(chloromethyl)thiophene with pyridine afforded a compound which was then converted into 2,5-thiophenedicarboxaldehyde .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reduction of the aldehyde group on the furanic ring of 5-HMF results in the corresponding 5-HMF alcohol or 2,5-Bis(hydroxymethyl)furan (BHMF). This process is catalyzed by several microorganisms, usually under anaerobic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2,5-bis(alkoxymethyl)furans (BAMFs), have been studied. They are considered attractive as a new type of biodiesel candidates or diesel additives due to their excellent physicochemical properties, such as high energy density, high cetane number, high boiling point, and strong stability .
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki
Los ácidos diborónicos se utilizan comúnmente en reacciones de acoplamiento de Suzuki para sintetizar varios compuestos orgánicos, incluidos los biarilos, que son cruciales en los productos farmacéuticos y los materiales orgánicos .
Detección de glucosa
Se han utilizado en el desarrollo de sensores de glucosa debido a su capacidad para formar enlaces covalentes reversibles con dioles, que están presentes en azúcares como la glucosa .
Aplicaciones de detección
Los ácidos bórnicos interactúan con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su uso en varias aplicaciones de detección, incluida la vigilancia ambiental y el diagnóstico .
Transistores de película delgada orgánica
Algunos ácidos diborónicos se emplean en la síntesis de derivados para aplicaciones de transistores de película delgada orgánica, que son importantes para los dispositivos electrónicos .
Biosensores electroquímicos
Los ácidos diborónicos se han incorporado a biosensores electroquímicos para la detección selectiva de biomoléculas como la glucosa con alta sensibilidad .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine, indicates that it causes severe skin burns and eye damage. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid plays a crucial role in biochemical reactions, especially in Suzuki–Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules . The boronic acid groups in 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can form reversible covalent bonds with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and drug delivery systems .
Cellular Effects
Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes . For example, the boronic acid groups in 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can inhibit proteasome activity, leading to changes in protein degradation and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl-containing biomolecules, which can alter their function and activity . Additionally, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid has been observed to cause gradual changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to modulate specific biochemical pathways . At high doses, 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can cause adverse effects, including toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid is involved in several metabolic pathways, particularly those related to its role as a boronic acid derivative. This compound can interact with enzymes and cofactors involved in the metabolism of boron-containing compounds, affecting metabolic flux and metabolite levels . The interactions of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid with these enzymes can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported into cells via boron-specific transporters, where it can accumulate and exert its biochemical effects . The distribution of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid within tissues can also be affected by its binding to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of boronic acid groups can facilitate the localization of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular distribution of this compound can significantly impact its biochemical and cellular effects.
Propiedades
IUPAC Name |
[4-borono-2,5-bis(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16B2O6/c1-17-5-7-3-10(12(15)16)8(6-18-2)4-9(7)11(13)14/h3-4,13-16H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLXZAULPLVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1COC)B(O)O)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656923 | |
| Record name | [2,5-Bis(methoxymethyl)-1,4-phenylene]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-03-8 | |
| Record name | B,B′-[2,5-Bis(methoxymethyl)-1,4-phenylene]bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957121-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,5-Bis(methoxymethyl)-1,4-phenylene]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)
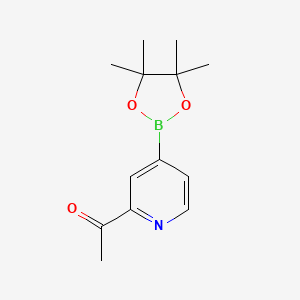

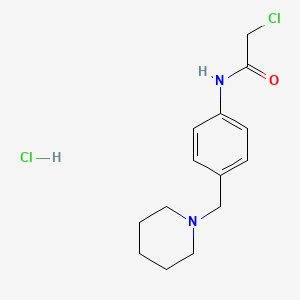
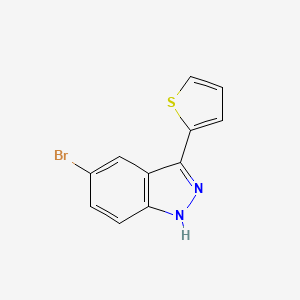

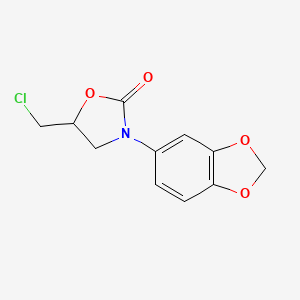
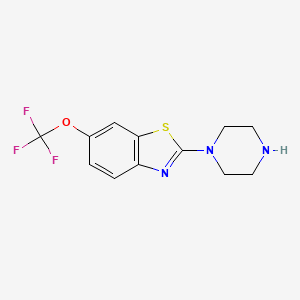
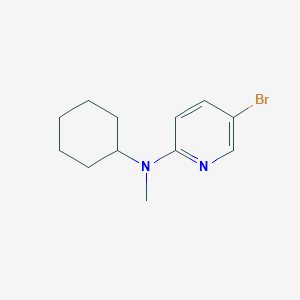
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)
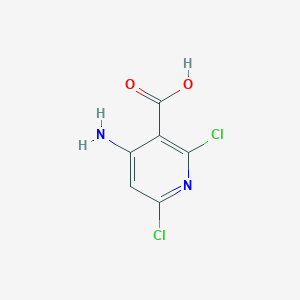
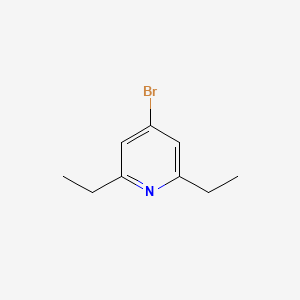
![tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate](/img/structure/B1519760.png)
